molecular formula C13H15N3O3S B2825113 N-(2-methoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 2320641-89-0

N-(2-methoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2825113
CAS No.: 2320641-89-0
M. Wt: 293.34
InChI Key: JRQZCNJUFOCRHG-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enzyme Inhibition and Cholesterol Biosynthesis

N-(2-methoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide derivatives have been studied for their role as enzyme inhibitors. For example, they have been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. One such compound exhibited significant potency in inhibiting this enzyme, surpassing the effects of known drugs like lovastatin sodium salt and pravastatin (Watanabe et al., 1997).

2. Herbicidal Activity

Research has been conducted on this compound compounds for their potential as herbicides. Specifically, a derivative of this compound demonstrated promising herbicidal activity against certain broad-leaf weeds and displayed safety for crops like rice, maize, and wheat. It also showed a faster degradation rate in soil, making it an environmentally friendly option (Chen et al., 2009).

3. Catalysis in Organic Chemistry

These compounds have been utilized in catalytic processes in organic chemistry. For instance, this compound derivatives were involved in transfer hydrogenation reactions, demonstrating their effectiveness in catalyzing a variety of ketones, even under mild conditions without the need for special additives or environments (Ruff et al., 2016).

4. Methane Oxidation

In the field of environmental chemistry, these compounds have been investigated for their role in methane oxidation. They have shown potential in catalyzing the aerobic oxidation of methane to methanol, a reaction of great importance in both environmental and industrial contexts (Bar-Nahum et al., 2004).

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10-3-5-11(6-4-10)9-20(17,18)16-12-7-14-13(19-2)15-8-12/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQZCNJUFOCRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.